5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid

Catalog No.
S14165227
CAS No.
M.F
C10H11NO3
M. Wt
193.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxyl...

Product Name

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylicacid

IUPAC Name

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

InChI

InChI=1S/C10H11NO3/c1-6-7(10(12)13)2-3-8-9(6)11-4-5-14-8/h2-3,11H,4-5H2,1H3,(H,12,13)

InChI Key

GDXRTKPKZYVONS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NCCO2)C(=O)O

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family. Its structure features a benzene ring fused with an oxazine ring, which includes nitrogen and oxygen atoms. The compound is characterized by a carboxylic acid group at the 6th position and a methyl group at the 5th position, contributing to its unique chemical properties and potential biological activities.

  • Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: Reduction reactions may yield dihydro derivatives.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoxazine ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
  • Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under suitable conditions.

Major Products Formed

The products formed from these reactions vary based on specific reagents and conditions used. For instance, oxidation may yield quinones, while substitution reactions can introduce diverse functional groups onto the benzoxazine ring.

Research indicates that 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid exhibits potential antimicrobial and anticancer properties. Its mechanism of action likely involves interaction with specific molecular targets, such as enzyme inhibition or receptor modulation. Ongoing studies aim to elucidate its therapeutic potential in various biological contexts.

The synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves cyclization of appropriate precursors. A common method includes the reaction of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions. This reaction forms an intermediate that subsequently undergoes cyclization to yield the benzoxazine ring.

For industrial production, optimized reaction conditions are crucial for achieving high yield and purity. This may involve catalysts, controlled temperature, and pressure conditions. Continuous flow reactors may also be utilized to enhance scalability for industrial applications.

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has various applications in:

  • Chemistry: Serving as a building block for synthesizing more complex molecules and materials.
  • Biology: Investigated for its potential biological activities.
  • Medicine: Research is ongoing to explore its therapeutic applications.
  • Industry: Used in developing advanced materials such as polymers and resins due to its unique chemical properties.

Similar Compounds

  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
  • 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
  • 5-methyl-3,4-dihydro-2H-benzoxazine

Uniqueness

5-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group. These functional groups contribute distinct chemical reactivity and biological activity compared to similar compounds. The combination of these features positions this compound as a valuable candidate for further research in medicinal chemistry and material science.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

193.07389321 g/mol

Monoisotopic Mass

193.07389321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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